N-1H-tetrazol-5-yl-2-thiophenecarboxamide

Overview

Description

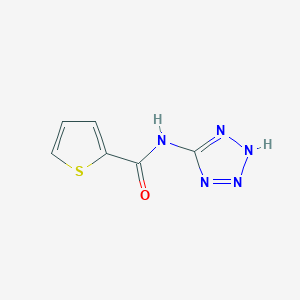

“N-1H-tetrazol-5-yl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C8H9N5OS . It is also known as "2-Thiophenecarboxamide, N-(1-ethyl-1H-tetrazol-5-yl)- (9CI)" .

Molecular Structure Analysis

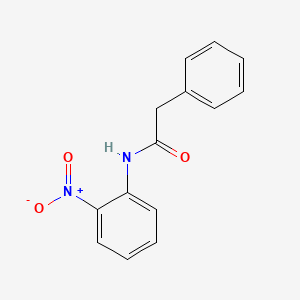

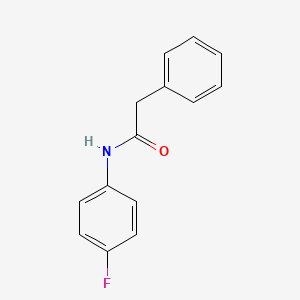

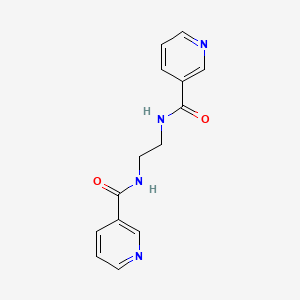

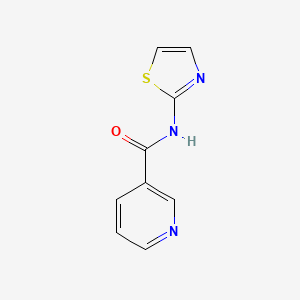

The molecular structure of “N-1H-tetrazol-5-yl-2-thiophenecarboxamide” consists of a thiophene ring attached to a carboxamide group, which is further linked to a tetrazole ring . The exact 3D conformer and other structural details are not specified in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1H-tetrazol-5-yl-2-thiophenecarboxamide” include a molecular weight of 223.255 and a density of 1.5±0.1 g/cm3 . The exact melting point, boiling point, and other properties are not specified in the retrieved sources.Scientific Research Applications

Synthesis and Coordination Networks

N-1H-tetrazol-5-yl-2-thiophenecarboxamide (NTTCA) has been studied for its role in forming crystalline coordination networks. In a study by Liao et al. (2013), NTTCA was combined with cadmium dichloride to create a 3D non-interpenetrated diamondoid framework, demonstrating potential applications in materials science, particularly in the development of novel crystalline structures with specific properties like non-linear optical (NLO) properties (Liao et al., 2013).

Pharmaceutical Research

Although your request excludes information related to drug use and dosage, it's worth noting that the broader family of tetrazole compounds, to which NTTCA belongs, finds significant use in pharmaceutical research. For instance, tetrazoles are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their stable heterocyclic structure and high nitrogen content, which contributes to their bioactivity (Mittal & Awasthi, 2019).

Environmental and Photodegradation Studies

Tetrazole derivatives, including NTTCA, have been studied for their environmental impact, particularly their photodegradation in aquatic environments. Halasz et al. (2020) explored the photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA), a compound related to NTTCA, under various conditions. This research has implications for understanding the environmental fate and potential risks of tetrazole derivatives in natural water bodies (Halasz et al., 2020).

Synthetic Chemistry Applications

The tetrazole group, which is a part of NTTCA, is a critical moiety in synthetic organic chemistry. It is utilized in various synthetic pathways due to its reactivity and ability to form diverse compounds. For example, the tetrazole group can be involved in reactions leading to the formation of other nitrogen-rich compounds, which can have applications in areas like gas generation and energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

ConclusionN-1H-tetrazol-5-yl-2-thiophenecarboxamide and its derivatives have diverse applications in scientific research

Scientific Research Applications of N-1H-tetrazol-5-yl-2-thiophenecarboxamide

Coordination Networks and Structural Analysis

- Coordination Networks : Liao et al. (2013) investigated tetrazolate-yl acylamide tectons, including N-(1H-tetrazol-5-yl)thiophene-2-carboxamide (NTTCA), for forming crystalline coordination networks. Their study revealed that these compounds, when combined with cadmium dichloride, create diverse structures with significant nonlinear optical properties. This suggests potential applications in materials science and optics (Liao et al., 2013).

Pharmaceutical Research

- Antiallergic Activity : A study by Honma et al. (1983) on a series of N-(1H-tetrazol-5-yl) derivatives revealed their potential as antiallergic agents. One compound in this series exhibited significant potency in an antiallergic assay, indicating the potential pharmaceutical importance of tetrazole derivatives (Honma et al., 1983).

Synthetic Chemistry and Applications

- Microwave-Assisted Synthesis : Hu et al. (2011) described the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, highlighting their bactericidal, pesticidal, herbicidal, and antimicrobial activities. This demonstrates the compound's versatility in various applications, including agriculture and medicine (Hu et al., 2011).

Environmental Studies and Photodegradation

- Photodegradation in Water : Tetrazole derivatives like NTTCA have been studied for their environmental impact, particularly their photodegradation in water. Halasz et al. (2020) investigated the photodegradation of bis(1H-tetrazol-5-yl)amine, providing insights into the environmental fate and risks of such compounds (Halasz et al., 2020).

Future Directions

The future directions for “N-1H-tetrazol-5-yl-2-thiophenecarboxamide” could involve further studies on its potential therapeutic applications, given the observed agonistic activities of similar compounds against GPR35 . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

N-(2H-tetrazol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5OS/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h1-3H,(H2,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGZKJTVPNOCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5246534 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-methoxypropyl)-1H-imidazole](/img/structure/B3833158.png)